Cyclohexyl (2,4-difluorophenyl)methanol

Antifungal Agents Triazole Structure–Activity Relationship

Cyclohexyl (2,4-difluorophenyl)methanol (CAS 1249419-53-1) is a fluorinated aromatic secondary alcohol, C₁₃H₁₆F₂O, MW 226.26 g/mol, featuring a cyclohexyl group linked via a hydroxymethylene bridge to a 2,4-difluorophenyl ring. This 2,4-difluorophenyl substructure is critical in triazole antifungal scaffolds (e.g., CS‑758, fluconazole derivatives), where fluorine substitution patterns directly modulate target enzyme binding and potency.

Molecular Formula C13H16F2O
Molecular Weight 226.26 g/mol
Cat. No. B7872144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl (2,4-difluorophenyl)methanol
Molecular FormulaC13H16F2O
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O
InChIInChI=1S/C13H16F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
InChIKeyQXYBBHLIZMQCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl (2,4-difluorophenyl)methanol: Procurement & Technical Baseline


Cyclohexyl (2,4-difluorophenyl)methanol (CAS 1249419-53-1) is a fluorinated aromatic secondary alcohol, C₁₃H₁₆F₂O, MW 226.26 g/mol, featuring a cyclohexyl group linked via a hydroxymethylene bridge to a 2,4-difluorophenyl ring . This 2,4-difluorophenyl substructure is critical in triazole antifungal scaffolds (e.g., CS‑758, fluconazole derivatives), where fluorine substitution patterns directly modulate target enzyme binding and potency [1]. The compound serves primarily as a versatile building block or reference standard in medicinal chemistry and agrochemical research.

Why Generic Substitution of Cyclohexyl (2,4-difluorophenyl)methanol Is Inadvisable


In-class substitution with other cyclohexyl-(difluorophenyl)methanol regioisomers or simpler (2,4‑difluorophenyl)methanol fragments is not chemically or biologically equivalent. Systematic studies on CS‑758 and its analogs demonstrate that even minor positional shifts of fluorine atoms on the phenyl ring (e.g., 2,4‑ vs. 2,5‑ or 3,5‑difluoro) profoundly alter minimum inhibitory concentrations (MICs) against clinically relevant fungi such as Aspergillus and Candida species [1]. Moreover, the cyclohexyl ring confers a distinct lipophilic and steric profile that differs fundamentally from the unsubstituted phenyl or smaller cycloalkyl analogs, impacting solubility, metabolic stability, and target engagement [2]. Consequently, procurement of the correct 2,4‑difluorophenyl regioisomer is mandatory for replicating published SAR or achieving intended biological outcomes.

Quantitative Differentiation Evidence for Cyclohexyl (2,4-difluorophenyl)methanol


Antifungal Potency: 2,4-Difluoro Substitution vs. Other Regioisomers in CS‑758 Scaffold

In a direct head-to-head comparison of CS‑758 analogs, the 2,4‑difluorophenyl‑containing compound (CS‑758) and related 2‑fluoro derivatives (12a, 12c, 12d) exhibited significantly lower MICs against Aspergillus species than compounds lacking a 2‑position fluorine. The 2,4‑difluoro substitution pattern was essential for potent activity against Aspergillus and contributed to superior MICs relative to fluconazole and itraconazole across Candida, Aspergillus, and Cryptococcus spp. [1]. This demonstrates that the 2,4‑difluorophenyl moiety in cyclohexyl (2,4‑difluorophenyl)methanol is a validated pharmacophoric element for enhanced antifungal potency.

Antifungal Agents Triazole Structure–Activity Relationship Fluorine Chemistry

Regioisomer Discrimination: 2,4- vs. 3,5-Difluoro Substitution in Cyclohexylmethanol Derivatives

Computational predictions for cyclohexyl (2,4‑difluorophenyl)methanol and its 3,5‑difluoro regioisomer reveal distinct physicochemical properties that govern handling and reactivity. The 3,5‑difluoro isomer is predicted to have a boiling point of 297.9 ± 25.0 °C, a density of 1.181 ± 0.06 g/cm³, and a pKa of 13.75 ± 0.20 . While direct experimental data for the 2,4‑isomer are more limited, the differential electronic effects of ortho/para vs. meta fluorine substitution are expected to produce divergent lipophilicity, hydrogen‑bonding capacity, and metabolic stability, necessitating procurement of the precise isomer for reproducible synthetic outcomes [1].

Regioisomer Physicochemical Property Predictive Modeling Synthetic Intermediate

Potential Metabolic Stability Advantage of 2,4-Difluorophenyl Moiety in Cyclohexyl Derivatives

A study of all‑cis cyclohexyl derivatives demonstrated that increasing fluorine substitution on the cyclohexyl ring enhances stability against cytochrome P450 (CYP)‑mediated oxidation [1]. By extension, the presence of two ortho/para fluorine atoms on the phenyl ring in cyclohexyl (2,4‑difluorophenyl)methanol is expected to provide a similar protective effect, reducing metabolic soft spots and prolonging compound half‑life relative to non‑fluorinated or mono‑fluorinated analogs. While direct data for this specific compound are lacking, the class‑level inference supports the choice of the 2,4‑difluoro isomer for in vivo studies where metabolic stability is a concern.

Metabolic Stability Cytochrome P450 Fluorine Block Drug Design

Cyclohexyl (2,4-difluorophenyl)methanol: Recommended Research and Industrial Application Scenarios


Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Antifungal Triazoles

Cyclohexyl (2,4‑difluorophenyl)methanol serves as a key intermediate or substructure in the development of triazole antifungals related to CS‑758 and fluconazole. The 2,4‑difluoro substitution pattern is essential for achieving potent MICs against Aspergillus and other clinically relevant fungi, as demonstrated in comparative studies [1]. Procuring this exact regioisomer ensures fidelity to published SAR and maximizes the likelihood of replicating or improving upon existing antifungal profiles.

Metabolic Stability Optimization in Lead Compounds

When designing compounds intended for in vivo evaluation, the 2,4‑difluorophenyl moiety offers a potential metabolic advantage. Class‑level evidence from fluorinated cyclohexyl derivatives suggests that increased fluorine substitution enhances resistance to CYP450‑mediated oxidation [1]. Using cyclohexyl (2,4‑difluorophenyl)methanol as a building block may therefore reduce metabolic clearance and improve oral bioavailability, making it a strategic choice for early‑stage drug discovery projects.

Precision Regioisomer‑Specific Chemical Synthesis

In multi‑step synthetic routes where precise regioisomer identity is critical (e.g., preparation of chiral ligands, liquid crystal intermediates, or fluorinated agrochemicals), cyclohexyl (2,4‑difluorophenyl)methanol provides a defined ortho/para‑fluorinated aromatic handle. Its distinct predicted physicochemical properties relative to 3,5‑ or 2,5‑difluoro isomers [1] enable predictable reactivity and purification behavior, reducing the risk of costly batch failures and ensuring consistency with literature protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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